molecular formula C11H16ClN5 B1360149 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1931-17-5

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B1360149
CAS RN: 1931-17-5
M. Wt: 253.73 g/mol
InChI Key: QDPFZWLLUCPLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, also known as DPT, is a chemical compound that has been widely used in scientific research. DPT has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and neuroscience. In

Scientific Research Applications

Antiplasmodial Activity

A series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, including variants of the core structure mentioned, exhibited potent in vitro antiplasmodial activity against both sensitive and drug-resistant strains of Plasmodium falciparum. These compounds, demonstrating low nanomolar range effectiveness and minimal mammalian cell toxicity, hold potential for malaria treatment (Lourens et al., 2016).

Antitrypanosomal Agents

Derivatives of 1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines have shown promise as antitrypanosomal agents, effective against Trypanosoma rhodesiense in mice. These findings indicate potential for treating trypanosomiasis, a disease caused by parasitic protozoans (Turner & Werbel, 1985).

Polymer Science

Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, featuring high thermal stability and organosolubility. These materials, which can form high-quality films, are of interest for advanced applications due to their excellent mechanical properties and stability at high temperatures (Yu et al., 2012).

Environmental Science

Studies on the dissipation kinetics of soil-applied herbicides have included triazine derivatives, offering insights into their environmental fate and assisting in the development of more sustainable agricultural practices (Baer & Calvet, 1999).

Antibacterial Research

1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives have been identified as potent inhibitors of Escherichia coli dihydrofolate reductase, demonstrating the potential for developing new antibacterial agents to combat drug-resistant bacteria (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).

Synthesis and Chemical Analysis

Innovative methods for synthesizing 1,3,5-triazine derivatives through one-pot reactions have been developed, enhancing the efficiency of producing these compounds for various applications, including anticancer properties (Junaid et al., 2019).

properties

IUPAC Name

6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPFZWLLUCPLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940985
Record name 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride

CAS RN

1931-17-5
Record name NSC160892
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINO-1,2-DIHYDRO-2,2-DIMETHYL-1-PHENYL-S-TRIAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12BZT34SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.